6,6'-Dimethoxy-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]
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Overview
Description
6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] is a complex organic compound characterized by its spirobi[indene] structure This compound is notable for its unique molecular architecture, which includes two indene units connected via a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] typically involves multiple steps. One common method includes the cyclization reaction to form the spiro structure, followed by substitution reactions to introduce the methoxy groups. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes large-scale cyclization and substitution reactions under controlled conditions. The use of advanced purification techniques, such as chromatography, ensures the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized spirobi[indene] compounds .
Scientific Research Applications
6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers
Mechanism of Action
The mechanism by which 6,6’-Dimethoxy-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene] exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5,5’,6,6’-Tetrahydroxy-3,3,3’,3’-tetramethyl-1,1’-spirobi[indene]
- 3,3,3’,3’-Tetramethyl-1,1’-spirobi[indene]-5,5’,6,6’-tetrol
- 3,3,3’,3’-Tetramethyl-2,2’,3,3’-tetrahydro-1,1’-spirobi[indene]-5,5’,6,6’-tetrol .
Uniqueness
This structural feature distinguishes it from other similar compounds and contributes to its specific properties and uses .
Properties
CAS No. |
854270-89-6 |
---|---|
Molecular Formula |
C19H20O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
5,5'-dimethoxy-3,3'-spirobi[1,2-dihydroindene] |
InChI |
InChI=1S/C19H20O2/c1-20-15-5-3-13-7-9-19(17(13)11-15)10-8-14-4-6-16(21-2)12-18(14)19/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
OOUUSKZQVZQVME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(CCC23CCC4=C3C=C(C=C4)OC)C=C1 |
Origin of Product |
United States |
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